D-Arabinose-2,3,4,5-13C4 D-Arabinose-2,3,4,5-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206197
InChI:
SMILES:
Molecular Formula: C¹³C₄H₁₀O₅
Molecular Weight: 154.1

D-Arabinose-2,3,4,5-13C4

CAS No.:

Cat. No.: VC0206197

Molecular Formula: C¹³C₄H₁₀O₅

Molecular Weight: 154.1

* For research use only. Not for human or veterinary use.

D-Arabinose-2,3,4,5-13C4 -

Specification

Molecular Formula C¹³C₄H₁₀O₅
Molecular Weight 154.1

Introduction

Structure and Chemical Identity

D-Arabinose-2,3,4,5-13C4 is derived from D-arabinose, an aldopentose sugar containing five carbon atoms with an aldehyde functional group. The parent compound D-arabinose is a monosaccharide that occurs naturally in plant hemicelluloses and bacterial cell walls, particularly in mycobacterial species . The isotopically labeled version maintains the same molecular structure but incorporates the heavier carbon-13 isotope at specific positions.

Molecular Structure

The molecular formula of D-Arabinose-2,3,4,5-13C4 is C[13C]4H10O5, sometimes written as C¹³C₄H₁₀O₅ . Unlike the unlabeled D-arabinose (C5H10O5) with a molecular weight of 150.13 g/mol , the 13C-labeled version has a higher molecular weight of approximately 154.1 g/mol due to the presence of the four heavier carbon isotopes .

The chemical structure maintains the pentose sugar backbone with four hydroxyl groups at positions 2, 3, 4, and 5, and an aldehyde group. The IUPAC name for the non-labeled form is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal , and the labeled version maintains this stereochemical configuration while incorporating the 13C isotopes.

Physical and Chemical Properties

D-Arabinose-2,3,4,5-13C4 shares many physical and chemical properties with its non-labeled counterpart while possessing unique characteristics due to its isotopic composition. Below is a comprehensive table of its properties:

PropertyDescriptionReference
Molecular FormulaC[13C]4H10O5
Molecular Weight154.1 g/mol
Physical DescriptionWhite powder/solid
SolubilitySoluble in water, DMSO, chloroform, dichloromethane
Storage ConditionsStore at 2-8°C, protected from air and light
Purity (Common)≥98%
ApplicationResearch use only, not for human or veterinary use

The parent compound D-arabinose (unlabeled) is known to have a melting point of 156-160°C and shows optical activity with [α]20/D 104±2.0°, 24 hr, c = 10% in H2O . While specific data for the labeled version is limited, isotopic substitution typically has minimal effect on these physical properties.

Research Applications and Significance

D-Arabinose-2,3,4,5-13C4 serves as a powerful research tool with applications spanning multiple scientific disciplines. Its isotopic labeling pattern makes it particularly valuable for metabolic studies and spectroscopic analyses.

Metabolic Flux Analysis

One of the most significant applications of D-Arabinose-2,3,4,5-13C4 is in metabolic flux analysis. The carbon-13 labeling allows researchers to trace metabolic pathways by monitoring the fate of labeled carbons through biological systems . This technique has proven invaluable for understanding:

  • Carbon catabolite repression mechanisms, such as those studied in Bacillus subtilis

  • Biochemical pathway elucidation in microorganisms

  • Metabolic regulation in various cell types

The compound's specific labeling pattern (positions 2, 3, 4, and 5) provides distinct advantages over other isotopically labeled variants, allowing researchers to trace particular metabolic routes with greater precision.

Nuclear Magnetic Resonance (NMR) Applications

13C-labeled compounds exhibit unique spectroscopic properties that make them ideal for NMR studies. D-Arabinose-2,3,4,5-13C4 enables:

  • Detection and quantitation of cyclic and acyclic forms of aldopentoses

  • Structure determination of complex carbohydrates

  • Investigation of carbohydrate conformation in solution

  • Analysis of reaction mechanisms involving pentose sugars

With advances in hyperpolarization techniques, the sensitivity of 13C NMR has improved dramatically, allowing for dynamic measurements of metabolic fluxes with temporal resolution of approximately 1 second .

Enzyme Inhibition Studies

D-Arabinose serves as an inhibitor of the enzyme glucose dehydrogenase . The isotopically labeled version allows researchers to study this inhibitory mechanism with greater precision, tracking the interaction between the sugar and the enzyme through spectroscopic methods.

Comparisons with Other Isotopically Labeled Arabinose Variants

Several isotopically labeled variants of D-arabinose exist, each with specific research applications. Understanding the differences between these compounds is crucial for selecting the appropriate tool for a particular study.

Isotope VariantMolecular FormulaMolecular Weight (g/mol)Labeled PositionsPrimary ApplicationsReference
D-Arabinose-2,3,4,5-13C4C[13C]4H10O5154.12,3,4,5Metabolic studies, NMR analysis
D-Arabinose-1,3-13C2C3[13C]2H10O5152.111,3Enzyme inhibition studies, metabolic tracing
D-Arabinose-U-13C5[13C]5H10O5~155.1All carbons (1-5)Comprehensive metabolic mapping
D-Arabinose-5-13CC4[13C]H10O5151.125Specific carbon tracing
D-Arabinose-1-13CC4[13C]H10O5151.121Aldehyde carbon studies

The choice of labeled variant depends on the specific metabolic pathway or reaction mechanism under investigation. The 2,3,4,5-13C4 variant is particularly useful for studying the pentose phosphate pathway and other metabolic routes involving sugar interconversions.

Biosynthesis and Metabolism

Understanding how D-arabinose is synthesized and metabolized in biological systems provides context for the applications of its isotopically labeled variants.

Metabolism in Other Organisms

In Bacillus subtilis, D-arabinose serves as a carbon source, though its utilization is subject to carbon catabolite repression mechanisms. Interestingly, when both glucose and malate are present, these two substrates are co-utilized, with malate acting as a second preferred carbon source that strongly represses the uptake of alternative substrates like arabinose .

In Escherichia coli B, D-arabinose is degraded via some of the L-fucose pathway enzymes and a D-ribulokinase which is distinct from the L-fuculokinase of the L-fucose pathway .

SupplierPackage SizeApproximate Price Range (USD)Reference
Various suppliers2.5 mg$110.00 (with 10% discount)
Various suppliers25 mg$880.00 (with 10% discount)

The high cost reflects the specialized nature of isotopically labeled compounds and the sophisticated techniques required for their synthesis and purification.

Future Research Directions

The utility of D-Arabinose-2,3,4,5-13C4 continues to expand as analytical techniques improve and our understanding of metabolic processes deepens.

Emerging Applications

Several promising research directions include:

  • Combining hyperpolarization techniques with 13C-labeled arabinose to enhance sensitivity in metabolic studies

  • Using D-Arabinose-2,3,4,5-13C4 to study cell wall biosynthesis in drug-resistant Mycobacterium strains

  • Exploring its potential in developing new antimicrobial compounds targeting arabinose metabolism

  • Applying advanced NMR techniques to study the dynamics of arabinose-containing polysaccharides

Integration with Other Research Technologies

The combined use of D-Arabinose-2,3,4,5-13C4 with other research technologies offers powerful new capabilities:

  • Mass spectrometry-based metabolomics for comprehensive metabolic pathway analysis

  • Advanced imaging techniques for in vivo tracking of arabinose metabolism

  • Computational modeling of pentose metabolism informed by isotope labeling studies

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